

Unveiling the Molecular Architecture of Buxifoliadine H: A Technical Guide

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Compound of Interest		
Compound Name:	Buxifoliadine H	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **Buxifoliadine H**, a naturally occurring acridone alkaloid. The information presented herein is synthesized from the primary literature and is intended to serve as a detailed resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

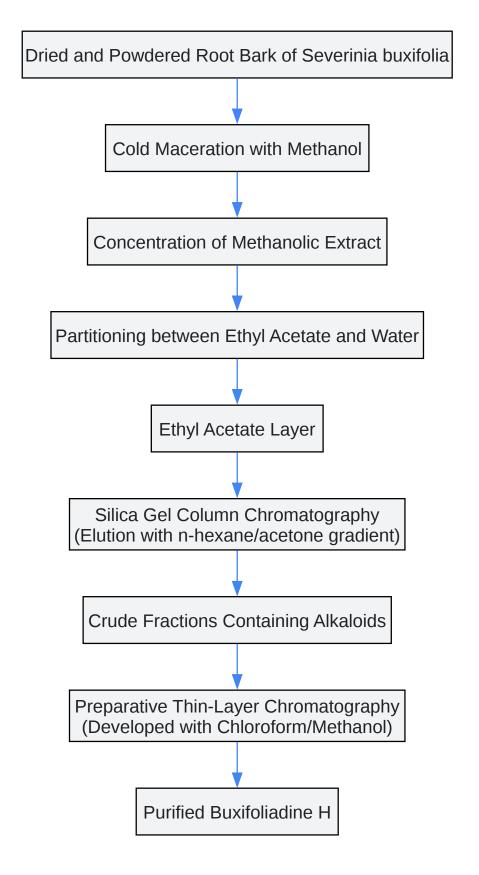
Introduction

Buxifoliadine H is an acridone alkaloid isolated from the root bark of Severinia buxifolia. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The structural characterization of these compounds is a critical step in understanding their structure-activity relationships and potential therapeutic applications. This document outlines the experimental procedures and spectroscopic analyses that were instrumental in determining the molecular structure of **Buxifoliadine H**.

Isolation and Purification

The isolation of **Buxifoliadine H** was achieved through a multi-step extraction and chromatographic process, as detailed in the workflow below.





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Figure 1: Experimental workflow for the isolation of **Buxifoliadine H**.



Experimental Protocol: Isolation of Buxifoliadine H

- Extraction: The air-dried and powdered root bark of Severinia buxifolia was macerated with methanol at room temperature.
- Concentration: The methanolic extract was concentrated under reduced pressure to yield a crude residue.
- Solvent Partitioning: The residue was suspended in water and partitioned with ethyl acetate.
 The ethyl acetate soluble fraction was collected.
- Column Chromatography: The ethyl acetate fraction was subjected to column chromatography over silica gel, eluting with a gradient of n-hexane and acetone to yield several crude fractions.
- Preparative TLC: Fractions containing **Buxifoliadine H** were further purified by preparative thin-layer chromatography (TLC) on silica gel plates, using a chloroform-methanol mixture as the developing solvent, to afford the pure compound.

Physicochemical and Spectroscopic Data

The structure of **Buxifoliadine H** was elucidated through the analysis of its physicochemical properties and a combination of spectroscopic techniques. The key data are summarized in the tables below.

Table 1: Physicochemical Properties of Buxifoliadine H

Property	Value
Appearance	Yellow needles
Melting Point	215—217 °C
Molecular Formula	C16H15NO6
Molecular Weight	317.29 g/mol

Table 2: Spectroscopic Data for Buxifoliadine H



Technique	Data
UV (MeOH)	λmax (log ε): 390 (2.53), 332 (2.93), 313 (2.67), 269 (sh, 3.41), 260 (3.45), 234 (2.60), 221 (2.94) nm
IR (KBr)	νmax: 3400, 1636, 1599, 1556 cm ⁻¹
EI-MS	m/z (% rel. int.): 317 [M] ⁺ (100), 302 (58), 288 (25), 274 (35), 260 (20)

Table 3: ¹H NMR Spectroscopic Data for **Buxifoliadine H** (Acetone-d₆, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
14.80	S	1H	1-OH
9.82	S	1H	3-OH or 6-OH
9.02	S	1H	3-OH or 6-OH
7.21	d (J=3.6 Hz)	1H	H-7
6.98	d (J=3.6 Hz)	1H	H-8
6.49	S	1H	H-2
4.13	S	3H	4-OCH₃ or 5-OCH₃
3.92	S	3H	4-OCH ₃ or 5-OCH ₃
3.82	S	3H	N-CH₃

Note: Complete ¹³C NMR data for **Buxifoliadine H** was not available in the primary literature.

Structure Elucidation and Key Correlations

The molecular formula of **Buxifoliadine H** was determined as C₁₆H₁₅NO₆ by high-resolution electron impact mass spectrometry (HR-EI-MS). The IR spectrum indicated the presence of







hydroxyl groups (3400 cm⁻¹) and a conjugated carbonyl group (1636 cm⁻¹). The UV spectrum was characteristic of a 9-acridone skeleton.

The 1 H NMR spectrum showed signals for a chelated hydroxyl group at δ 14.80 (1-OH), two other phenolic hydroxyl groups, two aromatic protons in a meta-relationship, one isolated aromatic proton, two methoxy groups, and an N-methyl group.

To confirm the placement of the substituents, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment was performed on an O-methoxymethyl derivative of **Buxifoliadine H**. The key correlations observed in this experiment were crucial for establishing the final structure.

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